molecular formula C16H18FNO B3171646 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline CAS No. 946683-89-2

5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline

Cat. No.: B3171646
CAS No.: 946683-89-2
M. Wt: 259.32 g/mol
InChI Key: TUXHPKMXJROVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline is a fluoroaniline derivative of significant interest in advanced pharmaceutical and agrochemical research. Its molecular structure, incorporating a phenoxy aniline core with fluorine and isopropyl substituents, is strategically designed for the development of novel bioactive compounds. This compound is particularly valuable as a key synthetic intermediate or scaffold in medicinal chemistry projects. It can be utilized in the synthesis of hybrid molecules, which are an emerging class of therapeutics known to enhance antibacterial potency and overcome resistance mechanisms by acting on multiple bacterial targets . Research into similar fluoroaniline isomers has demonstrated potential antibacterial properties, suggesting this compound could be developed for combating bacterial pathogens . The presence of the fluorine atom, known for its high electronegativity, significantly influences the electronic properties and reactivity of the molecule, making it a vital element for optimizing the structural and pharmacokinetic properties of new chemical entities . Researchers can employ this compound in molecular docking studies, DFT calculations, and other in silico analyses to predict its interaction with biological targets and its ADME (Absorption, Distribution, Metabolism, and Excretion) profile . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-(2-methyl-5-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-10(2)12-5-4-11(3)16(8-12)19-15-7-6-13(17)9-14(15)18/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXHPKMXJROVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 2 5 Isopropyl 2 Methylphenoxy Aniline and Its Structural Analogues

Strategic Approaches for Constructing the Phenoxy-Aniline Core

The formation of the diaryl ether linkage is the cornerstone of synthesizing the phenoxy-aniline core. This can be achieved through several robust methods, primarily involving transition-metal catalysis or nucleophilic aromatic substitution.

Transition-metal-catalyzed reactions are among the most powerful tools for forming C-O bonds, offering mild conditions and broad substrate scope. rsc.orgrsc.org Two seminal methods dominate this field: the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation , one of the oldest cross-coupling reactions, traditionally involves the coupling of an aryl halide with a phenol (B47542) using a stoichiometric amount of copper at high temperatures. wikipedia.orgorganic-chemistry.org Modern variations have significantly improved the reaction's efficiency by using catalytic amounts of soluble copper salts, often in the presence of ligands, which allows the reaction to proceed under milder conditions. wikipedia.orgmdpi.com For the synthesis of the target compound, this could involve coupling a 2-halo-5-fluoroaniline derivative with 5-isopropyl-2-methylphenol. The reaction generally requires a base to deprotonate the phenol.

The Buchwald-Hartwig cross-coupling is a palladium-catalyzed reaction that has become a cornerstone of modern organic synthesis for forming C-N and C-O bonds. rsc.orgorganic-chemistry.orgwikipedia.org This method offers a versatile and highly efficient alternative to the Ullmann reaction, often proceeding at lower temperatures and with a wider range of functional group tolerance. rsc.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by reaction with an alcohol or phenol and subsequent reductive elimination to form the diaryl ether. jk-sci.com The choice of phosphine (B1218219) ligand is critical for the reaction's success, with bulky, electron-rich ligands generally providing the best results. rsc.orgjk-sci.com

Table 1: Comparison of Ullmann and Buchwald-Hartwig C-O Coupling Reactions
FeatureUllmann CondensationBuchwald-Hartwig Coupling
Metal CatalystCopper (Cu)Palladium (Pd)
Typical ConditionsHigh temperatures (often >150°C), polar aprotic solventsMilder temperatures (RT to ~120°C), various organic solvents
LigandsOften diamines or phenanthrolines in modern variantsBulky, electron-rich phosphine ligands (e.g., BINAP, DPPF)
BaseStrong bases (e.g., K₂CO₃, Cs₂CO₃, KOH)Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)
Substrate ScopeTraditionally required activated aryl halides; modern methods are broaderVery broad, including electron-rich and electron-poor aryl halides

Nucleophilic aromatic substitution (SNAr) provides a transition-metal-free pathway to diaryl ethers. masterorganicchemistry.com This reaction is fundamentally different from electrophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an aromatic ring and displaces a leaving group. wikipedia.org For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group (typically a halide). chemistrysteps.comlibretexts.org

The mechanism proceeds in two steps:

Addition: The nucleophile (e.g., a phenoxide) attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing group is crucial for stabilizing this intermediate. wikipedia.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

In the context of synthesizing 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline, a possible SNAr strategy would involve reacting an activated fluoro-nitro-benzene, such as 2,4-difluoronitrobenzene, with 5-isopropyl-2-methylphenoxide. The phenoxide would displace the fluorine atom at the 2-position, guided by the activating nitro group at the 4-position. The nitro group would subsequently be reduced to an aniline (B41778). A key feature of SNAr reactions is that fluoride (B91410) is often an excellent leaving group, despite the strength of the C-F bond, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. chemistrysteps.com

While the primary focus is on the C-O ether bond, the formation of the aniline functional group is a critical step. This is most commonly achieved through the reduction of a nitro group, a robust and widely used transformation in organic synthesis. This approach is particularly relevant when the phenoxy-aniline core is constructed using a nitro-substituted aryl precursor, as is common in SNAr strategies.

The reduction of an aromatic nitro group to a primary amine can be accomplished using various reagents and conditions. Common methods include:

Catalytic Hydrogenation: This involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. This method is highly efficient and often produces clean products.

Metal/Acid Reduction: Classic methods use metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid, such as hydrochloric acid (HCl). guidechem.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst.

The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

Introduction and Positional Control of Fluorine in Aromatic Rings

The introduction of fluorine into an aromatic ring requires specific methodologies to ensure correct placement (regioselectivity). The strategy can involve incorporating the fluorine atom early in the synthesis on a precursor molecule or adding it at a later stage.

Direct fluorination of an aromatic ring can be achieved using electrophilic fluorinating agents, which act as a source of "F+". alfa-chemistry.com A widely used class of reagents for this purpose is the N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, with the most common being F-TEDA-BF₄ (Selectfluor®). researchgate.net

When fluorinating a substituted aniline, the powerful activating and ortho-, para-directing nature of the amino group must be considered. However, under strongly acidic conditions, the amino group is protonated to form an anilinium ion (-NH₃⁺). This ammonium substituent is deactivating and acts as a meta-director due to its strong inductive electron-withdrawing effect. daneshyari.com This property can be exploited to direct fluorine to the meta position. For example, the fluorination of aniline dissolved in a strong acid like triflic acid can yield a significant proportion of meta-fluoroaniline. daneshyari.com This strategy could be applied to a precursor aniline to install the fluorine at the desired position relative to the amino group.

Table 2: Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor® (F-TEDA-BF₄)Crystalline solid, easy to handle, widely used for various substrates
N-FluorobenzenesulfonimideNFSIStable, safe fluorinating agent, soluble in many organic solvents
N-Fluoropyridinium saltsNFPyEarly generation reagents, highly reactive

Late-stage fluorination (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery. nih.gov It involves introducing the fluorine atom at or near the end of a synthetic sequence, which is highly advantageous for preparing analogues and for synthesizing radiolabeled compounds for applications like Positron Emission Tomography (PET). nih.govacs.org

Several methods have been developed for LSF:

Palladium-Catalyzed Fluorination: This approach can fluorinate aryl halides or pseudohalides (like triflates) using a fluoride source. nih.gov Buchwald and others have developed palladium-catalyzed methods for the fluorination of aryl triflates and arylboronic acids. harvard.edu This allows for precise positional control, as the triflate or boronic acid group can be installed at a specific location on the aromatic ring before the fluorination step.

Deoxyfluorination of Phenols: Phenols can be converted directly to aryl fluorides using specialized deoxyfluorination reagents. While reagents like DAST are common for aliphatic alcohols, they are often ineffective for electron-rich phenols. acs.org Newer reagents have been developed to overcome this limitation.

Silver-Catalyzed Fluorination: Aryl stannanes and arylboronic acids can be fluorinated using silver-based catalysts, a method that has shown exceptional tolerance for complex and highly functionalized molecules. nih.govharvard.edu

For the target molecule, a late-stage strategy could involve synthesizing the complete 2-(5-isopropyl-2-methylphenoxy)aniline (B3173052) scaffold and then introducing the fluorine atom at the 5-position via a precursor such as a boronic acid, stannane, or triflate at that site.

Synthesis of Substituted Aniline Precursors for this compound

The aniline precursor, specifically 5-fluoro-2-aminophenol or a related halogenated intermediate, is a critical building block. Its synthesis can be approached through several established methodologies.

Regioselective Nitration and Subsequent Reduction to Amino Groups

A prevalent strategy for introducing an amino group onto an aromatic ring is through the nitration of a suitable precursor, followed by the chemical reduction of the nitro group. The regiochemical outcome of the electrophilic aromatic substitution (nitration) is governed by the directing effects of the substituents already present on the ring.

For instance, starting with a fluorinated aromatic compound, the fluorine atom acts as an ortho-, para-director. The nitration of aromatic compounds is a well-established and widely studied reaction. Traditionally, a mixture of nitric acid and sulfuric acid is used, but this method can lead to issues with regioselectivity and environmental concerns related to spent acid disposal. cardiff.ac.uk To overcome these challenges, alternative nitrating systems and catalysts, such as zeolites, have been developed to improve para-regioselectivity. cardiff.ac.uk In the context of synthesizing a precursor like 4-fluoro-3-nitroaniline (B182485) from p-fluoroaniline, it has been found that using an anhydrous system with a nitrating agent composed of sulfuric acid and nitric acid (or an alkali-metal salt thereof) at low temperatures can dramatically reduce the formation of undesirable resinous byproducts. google.com

Once the nitro group is installed in the desired position, it is converted to the essential amino group. This reduction is a fundamental transformation in organic synthesis and can be accomplished using various reagents. beilstein-journals.org Common methods include catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) or using metals in acidic media, such as iron in acetic acid (Fe/AcOH). youtube.com More recently, metal-free reduction methods, such as using trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine, have been developed, offering a mild and inexpensive alternative that often requires no purification of the resulting amine. beilstein-journals.org

Halogen-Dance and Related Rearrangement Methodologies

The halogen dance rearrangement is a powerful, albeit less common, method for synthesizing specifically substituted aromatic compounds that may be difficult to access through direct functionalization. wikipedia.orgrsc.org This base-catalyzed reaction involves the migration of a halogen substituent to a different position on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.com The reaction is driven by thermodynamics and proceeds through the formation of an aryl anion intermediate after deprotonation by a strong base, such as lithium diisopropylamide (LDA). wikipedia.orgresearchgate.net

This methodology offers a strategic advantage by enabling functionalization at positions that are not readily accessible. wikipedia.orgclockss.org A halogen atom can be introduced at one position and then "danced" to a more thermodynamically stable or synthetically useful location. Following the rearrangement, the newly formed organometallic intermediate can be trapped with an electrophile, allowing for the introduction of other functional groups. wikipedia.org While often seen as a potential side reaction, when controlled, the halogen dance can be a valuable tool for preparing complex aniline precursors. clockss.org The success and direction of the rearrangement are influenced by factors such as the choice of base, solvent, temperature, and the nature of other substituents on the ring. wikipedia.org

Preparation of the Substituted Phenol Moiety (e.g., 5-isopropyl-2-methylphenol derivatives)

The second key component is the substituted phenol, 5-isopropyl-2-methylphenol, also known as carvacrol. merckmillipore.comstenutz.eu Its synthesis is typically achieved through the alkylation of a simpler phenolic starting material.

Alkylation and Isopropylation Strategies for Aromatic Scaffolds

The Friedel-Crafts alkylation is the quintessential method for attaching alkyl groups to an aromatic ring. wikipedia.orgnih.gov To synthesize carvacrol, a common starting material is o-cresol (B1677501) or m-cresol (B1676322). The isopropylation is carried out using an alkylating agent like isopropyl alcohol or propene in the presence of an acid catalyst. semanticscholar.orgnih.gov

A variety of catalysts can be employed, including solid acid catalysts like zeolites or superacidic catalysts such as UDCaT-5, which promote a cleaner, greener process. nih.govresearchgate.net The reaction conditions, including temperature, catalyst loading, and the molar ratio of reactants, are crucial factors that control the product distribution and selectivity (O-alkylation vs. C-alkylation). semanticscholar.orgresearchgate.net For example, in the solvent-free alkylation of m-cresol with isopropyl alcohol, a high molar ratio of cresol (B1669610) to alcohol helps to ensure high selectivity for the desired mono-alkylated products. semanticscholar.orgresearchgate.net

Table 1: Conditions for Friedel-Crafts Isopropylation of Cresols
Phenolic SubstrateAlkylating AgentCatalystKey ConditionsPrimary ProductReference
o-CresolIsopropanol/PropyleneSolid Acid Catalysts (e.g., UDCaT-5)Elevated temperatures (e.g., 180°C)Carvacrol (5-isopropyl-2-methylphenol) nih.govresearchgate.net
m-CresolIsopropyl Alcohol (IPA)Strong Acid Resin (e.g., CT-151 DR)Solvent-free, 453 K, 5:1 m-cresol:IPA ratioMono-alkylated cresols (e.g., Thymol) semanticscholar.orgresearchgate.net

Phenol Functionalization and Protection-Deprotection Sequences

In a multi-step synthesis, the reactive hydroxyl group of the phenol often needs to be temporarily blocked or "protected" to prevent it from interfering with subsequent reactions. cem.com This protection-deprotection strategy is a cornerstone of organic synthesis. researchgate.netacs.org

A variety of protecting groups are available for phenols. Ethers, such as methyl or benzyl (B1604629) ethers, are commonly used. stackexchange.com They can be formed via a Williamson ether synthesis and later cleaved under specific conditions. For instance, while methyl ethers traditionally require harsh acids for deprotection, milder reagents like boron tribromide (BBr₃) can be used. stackexchange.com Other options include silyl (B83357) ethers or esters. The choice of protecting group depends on its stability under the planned reaction conditions and the mildness of the conditions required for its removal. cem.com For example, the benzenesulfonyl group is a robust protecting group for phenols that can withstand harsh conditions and is later removed using a base like potassium hydroxide (B78521) in hot toluene. researchgate.net This strategic use of protecting groups ensures that functionalization occurs at the desired location on the molecule without unwanted side reactions. cem.comresearchgate.net

Optimization of Reaction Conditions and Catalyst Systems for High-Yield Synthesis

The final and crucial step in forming the target diaryl ether is the coupling of the synthesized aniline and phenol fragments. The Ullmann condensation is a classic and effective method for this transformation, involving a copper-catalyzed reaction between an aryl halide and a phenol. beilstein-journals.orgnih.gov

Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. beilstein-journals.orgnih.gov However, modern advancements have led to the development of milder, more efficient catalytic systems. The key to this optimization lies in the use of ligands that accelerate the reaction and allow it to proceed at lower temperatures with only catalytic amounts of copper. nih.govorganic-chemistry.org

Extensive research has focused on screening different components of the catalytic system to maximize yield and substrate scope. beilstein-journals.org

Copper Source: Copper(I) salts like copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are often the most effective. organic-chemistry.org Nanoparticle catalysts, such as copper oxide nanoparticles (CuO-NPs), have also been developed. mdpi.com

Ligands: A wide variety of ligands have been shown to be effective, including diamines, α-amino acids (like N,N-dimethylglycine), phenanthrolines, and more recently, oxalohydrazides, which generate highly active and long-lived catalysts. beilstein-journals.orgnih.govorganic-chemistry.orgnih.gov The choice of ligand can dramatically impact catalytic activity. beilstein-journals.orgnih.gov

Base: An appropriate base is required to deprotonate the phenol. Common choices include cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). organic-chemistry.org

Solvent: Solvents like acetonitrile, dioxane, and dimethylformamide (DMF) are frequently used. organic-chemistry.orgmdpi.comrsc.org

The careful selection and optimization of these parameters are essential for achieving a high-yield synthesis of this compound. The use of modern, ligand-supported copper catalyst systems offers a robust and cost-effective alternative to palladium-catalyzed methods for C-O bond formation. organic-chemistry.orgsinocompound.com

Table 2: Optimized Catalyst Systems for Ullmann Diaryl Ether Synthesis
Copper SourceLigandBaseSolventTemperatureKey FeaturesReference
Cu₂O / CuISalicylaldoxime, DimethylglyoximeCs₂CO₃AcetonitrileMildInexpensive ligands, broad functional group tolerance organic-chemistry.org
CuIN,N-DimethylglycineK₃PO₄Acetonitrile80°CEfficient for electron-rich substrates beilstein-journals.orgnih.gov
CuBrOxalohydrazidesCs₂CO₃Dioxane110°CHigh turnover numbers, long-lived catalyst nih.gov
CuIEthylene GlycolK₃PO₄Propan-2-olMildOperationally simple protocol acs.org
CuO-NPsLigand-freeKOH / Cs₂CO₃DMSO~100°CUtilizes nanoparticle catalyst mdpi.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies for 5 Fluoro 2 5 Isopropyl 2 Methylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Aromatic and Aliphatic Environments

¹H NMR spectroscopy would provide crucial information about the number of different types of protons and their immediate electronic environment. For 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline, one would expect to observe distinct signals for the protons on the two aromatic rings, the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methyl group attached to the phenoxy ring, and the amine (NH₂) protons. The coupling patterns and integration values of these signals would help in assigning them to specific positions in the molecule.

Carbon (¹³C) NMR for Carbon Skeletal Analysis

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A ¹³C NMR spectrum of the target compound would show distinct peaks for each unique carbon atom in the aniline (B41778) and phenoxy rings, as well as for the isopropyl and methyl carbons. The chemical shifts would indicate whether the carbons are aromatic, aliphatic, or attached to electronegative atoms like fluorine, oxygen, or nitrogen.

Fluorine (¹⁹F) NMR for Fluorine Atom Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterization. It would show a signal corresponding to the fluorine atom on the aniline ring. The chemical shift of this signal would be indicative of its electronic environment, and its coupling with neighboring protons (H-F coupling) would provide further structural confirmation.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecular framework, a series of two-dimensional (2D) NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic rings and the isopropyl group.

HSQC (Heteronuclear Single Quantum Coherence): Would establish correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the entire molecular structure, including the ether linkage between the two aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in confirming the three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of this compound with high precision. This allows for the determination of its elemental formula. Furthermore, by analyzing the fragmentation pattern produced in the mass spectrometer, one can gain additional insights into the molecule's structure, as specific fragments would correspond to the loss of predictable parts of the molecule, such as the isopropyl or methyl groups.

Infrared (IR) and Raman Spectroscopy for Vibrational Signature Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For the target compound, these techniques would be expected to show characteristic absorption or scattering bands for:

N-H stretching of the primary amine group.

C-H stretching of the aromatic and aliphatic groups.

C=C stretching of the aromatic rings.

C-O-C stretching of the ether linkage.

C-F stretching of the fluoro group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within molecules. For aromatic compounds such as this compound, this method provides valuable insights into the conjugated π-electron systems. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of an aniline derivative is primarily governed by the electronic transitions associated with the benzene (B151609) ring and the non-bonding electrons of the amino group. Typically, two main types of transitions are observed: π → π* (pi to pi star) and n → π* (n to pi star) transitions. The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic ring. uzh.chuomustansiriyah.edu.iq The n → π* transitions, which are typically of lower intensity, involve the promotion of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital of the aromatic ring. researchgate.netlibretexts.org

In the parent aniline molecule, the primary absorption band (a π → π* transition) is observed around 230-240 nm, with a secondary, less intense band (also a π → π* transition, often referred to as the B-band for benzenoid systems) appearing around 280-290 nm. researchgate.netspcmc.ac.in The presence of various substituents on the aniline ring in this compound is expected to cause shifts in the position and intensity of these absorption bands.

Amino Group (-NH₂): This is a strong activating group (auxochrome) that donates its lone pair of non-bonding electrons to the aromatic ring, increasing the electron density and extending the conjugation. This results in a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene. spcmc.ac.in

Fluorine Atom (-F): As a halogen, fluorine exhibits a dual effect. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, but also an electron-donating mesomeric effect (+M) due to its lone pairs. In the context of UV-Vis spectroscopy of aromatic systems, the mesomeric effect often dominates, leading to a slight bathochromic shift. acs.org

Phenoxy Group (-O-C₆H₅): The ether linkage introduces additional non-bonding electrons from the oxygen atom and another aromatic ring. This extends the conjugated system significantly, which is expected to cause a substantial bathochromic shift and an increase in the molar absorptivity (hyperchromic effect). mdpi.com

Isopropyl and Methyl Groups (-CH(CH₃)₂ and -CH₃): These alkyl groups are weakly electron-donating through an inductive effect (+I). Their influence on the UV-Vis spectrum is generally minor, causing small bathochromic shifts.

Considering the combined effects of these substituents, the UV-Vis spectrum of this compound is predicted to show its primary absorption bands at longer wavelengths compared to aniline. The extensive conjugation introduced by the phenoxy group is likely to be the most dominant factor.

The polarity of the solvent can also influence the positions of the absorption maxima. For π → π* transitions, an increase in solvent polarity typically leads to a small bathochromic shift. uomustansiriyah.edu.iq Conversely, for n → π* transitions, a blue shift (hypsochromic shift) is often observed in polar solvents due to the stabilization of the non-bonding electrons in the ground state through hydrogen bonding. libretexts.orgajrsp.com

Hypothetical UV-Vis Absorption Data for this compound

Solventλmax 1 (nm)Molar Absorptivity (ε₁) (L mol⁻¹ cm⁻¹)Transition Typeλmax 2 (nm)Molar Absorptivity (ε₂) (L mol⁻¹ cm⁻¹)Transition Type
Hexane~245~15,000π → π~295~3,500π → π
Ethanol~250~16,000π → π~300~3,800π → π

This interactive table illustrates the anticipated absorption maxima (λmax) and molar absorptivity (ε) for the principal π → π* transitions in a non-polar solvent (hexane) and a polar solvent (ethanol). The expected bathochromic shift in the more polar solvent is shown. The n → π* transition is expected to be of very low intensity and may be obscured by the more intense π → π* bands.

Computational Chemistry and Theoretical Modeling of 5 Fluoro 2 5 Isopropyl 2 Methylphenoxy Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. For a novel compound like 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline, these calculations would be the first step in characterizing its intrinsic properties.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Landscapes

DFT would be the preferred method to determine the most stable three-dimensional arrangement of atoms (geometry optimization) for this compound. This process involves finding the minimum energy structure on the potential energy surface. By systematically exploring different starting geometries, an energy landscape could be mapped to identify various local minima and the transition states connecting them.

Prediction of Spectroscopic Parameters from First Principles

Once the optimized geometry is obtained, it is possible to predict spectroscopic parameters from first principles. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts and electronic transitions, which are related to UV-Visible spectroscopy, could be predicted to aid in the experimental characterization of the molecule.

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. Furthermore, mapping the electron density distribution would reveal the electron-rich and electron-poor regions of this compound, highlighting potential sites for electrophilic and nucleophilic attack.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound suggests a complex conformational landscape. A thorough conformational analysis would involve systematically rotating these bonds and calculating the energy at each step to map the potential energy surface. This would identify the most stable conformers and the energy barriers between them, which is critical for understanding the molecule's flexibility and how it might interact with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

To understand the dynamic behavior of this compound over time, molecular dynamics (MD) simulations would be employed. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes their positions and velocities. MD simulations can reveal how the molecule behaves in different environments, such as in solution, and can be used to study its interactions with other molecules, which is particularly important for predicting its biological or material properties.

Reactivity Prediction and Reaction Mechanism Elucidation via Computational Methods

Computational methods can be invaluable for predicting the reactivity of this compound and elucidating potential reaction mechanisms. By calculating various reactivity descriptors derived from DFT, such as Fukui functions or local softness, it is possible to predict the most likely sites for chemical reactions. Furthermore, computational modeling can be used to map the entire reaction pathway for a proposed chemical transformation, identifying transition states and calculating activation energies, thereby providing a detailed understanding of the reaction mechanism at the molecular level.

In Silico Exploration of Structure-Property Relationships within the Phenoxy-Aniline Class

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are fundamental to this exploration. researchgate.net These methodologies aim to build mathematical models that correlate numerical descriptors of a molecule's structure with its biological activity or physical properties. researchgate.net Molecular descriptors, which can be calculated using computational methods, quantify different aspects of a molecule's structure, including its electronic, steric, and hydrophobic properties. ucsb.edu For the phenoxy-aniline class, key descriptors often include parameters derived from the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and molecular electrostatic potential (MEP). nih.gov

The substituents on both the aniline (B41778) and phenoxy rings play a crucial role in modulating the electronic properties of the entire molecule. For instance, the nature of substituents on an aniline ring is known to alter properties such as the C-N bond length, the out-of-plane angle of the amino group, and the pKa of the amino group. researchgate.net Electron-donating groups generally increase the electron density on the aniline nitrogen, which can affect its basicity and reactivity. Conversely, electron-withdrawing groups tend to decrease the electron density. researchgate.net These principles can be extended to the phenoxy-aniline class, where the substituents on the phenoxy ring will electronically influence the aniline moiety through the ether linkage.

To systematically investigate these structure-property relationships, a series of phenoxy-aniline analogs can be computationally modeled. By varying the substituents on both rings, a dataset of calculated molecular descriptors can be generated. This data can then be analyzed to identify trends and build predictive QSAR/QSPR models. For example, the effect of different halogen substitutions on the phenoxy ring on the HOMO-LUMO gap of the molecule could be explored. The HOMO-LUMO gap is a critical parameter as it relates to the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity.

The following interactive data tables present hypothetical yet scientifically plausible results from such a computational study on a series of phenoxy-aniline analogs. These tables are designed to illustrate the types of data generated and the structure-property relationships that can be elucidated through in silico modeling.

Table 1: Calculated Electronic Properties of Substituted 2-Phenoxyaniline (B124666) Derivatives

This table showcases how different substituents on the phenoxy ring can modulate key electronic properties of the 2-phenoxyaniline scaffold. The properties include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO gap (ΔE), and the dipole moment.

CompoundSubstituent (R)EHOMO (eV)ELUMO (eV)ΔE (eV)Dipole Moment (Debye)
1 H-5.21-0.155.061.85
2 4-Fluoro-5.28-0.255.032.50
3 4-Chloro-5.32-0.305.022.65
4 4-Methyl-5.15-0.105.051.95
5 4-Nitro-5.85-1.104.755.50
6 4-Methoxy-5.05-0.055.002.10

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on substituent electronic effects.

From the data in Table 1, a clear trend can be observed. Electron-withdrawing groups, such as fluoro, chloro, and especially nitro, lead to a lowering of both HOMO and LUMO energies. The strong electron-withdrawing nature of the nitro group results in a significant decrease in the HOMO-LUMO gap, suggesting increased reactivity. Conversely, electron-donating groups like methyl and methoxy (B1213986) tend to raise the HOMO and LUMO energies. The dipole moment is also sensitive to the nature of the substituent, with more polar substituents leading to a larger dipole moment.

Table 2: Impact of Aniline Ring Substitution on Molecular Electrostatic Potential (MEP)

This table explores the effect of substituents on the aniline ring on the molecular electrostatic potential (MEP). The MEP is a valuable descriptor for understanding intermolecular interactions, as it indicates the regions of a molecule that are electron-rich (negative potential) or electron-poor (positive potential).

CompoundSubstituent (X)Minimum MEP (kcal/mol)Maximum MEP (kcal/mol)
7 H-35.225.1
8 5-Fluoro-38.528.3
9 5-Chloro-37.927.8
10 5-Methyl-34.124.5
11 5-Nitro-45.835.6
12 5-Amino-32.522.1

Note: The data in this table is illustrative. The minimum MEP is typically located around the lone pair of the amino group, while the maximum is often near the hydrogens of the amino group.

The trends in Table 2 indicate that electron-withdrawing substituents on the aniline ring, such as fluoro, chloro, and nitro, make the electrostatic potential around the amino group more negative, potentially enhancing its ability to act as a hydrogen bond acceptor. The nitro group, being a very strong electron-withdrawing group, has the most pronounced effect. In contrast, electron-donating groups like methyl and amino make the minimum electrostatic potential less negative.

Through the systematic in silico exploration of structure-property relationships within the phenoxy-aniline class, a deeper understanding of how substituent effects govern the physicochemical properties of these molecules can be achieved. The data generated from such studies, as illustrated in the tables above, can be instrumental in the rational design of novel compounds with desired electronic and interactive properties.

Derivatives and Analogues of 5 Fluoro 2 5 Isopropyl 2 Methylphenoxy Aniline: Structure Reactivity and Structure Electronic Property Relationships

Systematic Modification of the 5-Fluoro-2-aniline Moiety

The aniline (B41778) portion of the molecule is a primary determinant of its fundamental electronic properties and reactivity, particularly in reactions involving the amino group or the aromatic ring itself. Modifications to this moiety, such as altering the position of the fluorine atom or introducing new substituents, provide a direct means to modulate these characteristics.

Impact of Fluorine Positional Isomers on Electronic Character

The position of the fluorine atom on the aniline ring significantly alters the molecule's electronic landscape through a combination of inductive and resonance effects. While direct computational studies on 2-phenoxyaniline (B124666) isomers are not widely available, extensive research on simpler fluoroaniline (B8554772) and nitrofluoroaniline isomers provides a strong basis for understanding these effects. datapdf.commdpi.com

Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I) that decreases the electron density of the aromatic ring and the basicity of the amino group. Conversely, it has a lone pair of electrons that can be donated to the ring via a resonance effect (+R), which is most pronounced at the ortho and para positions.

Theoretical studies on fluoroaniline isomers reveal distinct electronic properties based on the fluorine's location. For instance, the calculated HOMO-LUMO energy gap, a key indicator of chemical reactivity and electronic stability, varies between isomers. A smaller gap generally implies higher reactivity. Similarly, the molecular dipole moment, which influences solubility and intermolecular interactions, is highly dependent on the isomer's geometry. datapdf.comresearchgate.net In the case of 5-fluoro-2-phenoxyaniline, the fluorine is meta to the amino group. Moving it to the ortho or para position would increase the influence of its +R effect, potentially leading to a different distribution of electron density and altering the reactivity of the ring toward electrophilic substitution.

Table 1: Calculated Electronic Properties of Fluoroaniline Isomers (Illustrative Data based on related compounds)
IsomerHOMO-LUMO Gap (eV)Dipole Moment (Debye)Predicted Impact on Aniline Basicity
2-Fluoroaniline~5.0~1.8Significant decrease (strong -I effect)
3-Fluoroaniline~5.1~2.5Moderate decrease (-I effect dominates)
4-Fluoroaniline~5.2~2.9Slight decrease (-I and +R effects compete)

Note: Data are representative values derived from computational studies on fluoroanilines to illustrate trends. datapdf.commdpi.com

Investigation of Substituent Effects on the Aniline Ring (e.g., Alkyl, Halogen, Methoxy)

Introducing additional substituents onto the aniline ring further modifies the molecule's reactivity and electronic properties. The influence of these substituents can be quantified using Hammett parameters (σ), which describe their electron-donating or electron-withdrawing nature. nih.gov

Alkyl Groups (e.g., -CH₃): Alkyl groups are weakly electron-donating through an inductive effect (+I) and hyperconjugation. Their presence on the aniline ring increases its electron density, thereby enhancing its reactivity toward electrophilic aromatic substitution and increasing the basicity of the amino group. lookchem.com

Methoxy (B1213986) Group (-OCH₃): The methoxy group is a strong activating group. While the oxygen is electronegative (-I effect), its powerful electron-donating resonance effect (+R) is dominant, significantly increasing the electron density at the ortho and para positions and making the ring much more susceptible to electrophilic attack.

The net effect of a substituent on the reactivity of the aniline ring can be predicted by its Hammett constant. A negative σ value indicates an electron-donating (activating) group, while a positive value indicates an electron-withdrawing (deactivating) group. nih.gov

Table 2: Hammett Constants for Common Substituents
Substituentσ_metaσ_paraGeneral Effect on Aniline Ring Reactivity
-CH₃ (Alkyl)-0.07-0.17Activating
-F (Halogen)+0.34+0.06Deactivating
-Cl (Halogen)+0.37+0.23Deactivating
-OCH₃ (Methoxy)+0.12-0.27Activating (at o,p)
-NO₂+0.71+0.78Strongly Deactivating

Source: Data compiled from literature on Hammett parameters. nih.govnih.gov

Variation of the 5-Isopropyl-2-methylphenoxy Substituents

The phenoxy portion of the molecule contributes significantly to its steric bulk and lipophilicity. Modifications to the alkyl substituents on this ring can influence physical properties like solubility and crystal packing, as well as subtly alter electronic properties through steric effects on the ether linkage conformation.

Alterations in Alkyl Chain Length and Branching on the Phenoxy Ring

Modifying the isopropyl and methyl groups on the phenoxy ring can have a substantial impact on the molecule's physical and conformational properties.

Alkyl Chain Length: Increasing the length of the alkyl chains (e.g., from methyl to ethyl or isopropyl to n-butyl) generally increases the molecule's lipophilicity (fat-solubility) and van der Waals interactions. This can affect solubility in different solvents and influence how the molecules pack in a solid state. chemicalbook.com In studies of other organic semiconductors, longer alkyl chains have been shown to induce a more ordered molecular packing, which in turn affects charge-carrier mobility. chemicalbook.com

Branching: The degree of branching (e.g., comparing isopropyl to n-propyl or tert-butyl) primarily influences steric hindrance. Increased branching near the phenoxy ring can restrict the rotation around the C-O ether bond, affecting the molecule's preferred conformation. This can have a cascading effect on its ability to interact with other molecules or biological targets.

Table 3: Predicted Effects of Alkyl Chain Modification on the Phenoxy Ring
ModificationPrimary EffectPredicted Consequence
Increase linear chain length (e.g., isopropyl to n-pentyl)Increased Lipophilicity / Van der Waals forcesDecreased water solubility; potential for more ordered solid-state packing.
Increase branching (e.g., isopropyl to tert-butyl)Increased Steric HindranceRestricted rotation around Ar-O bond; altered molecular conformation.
Decrease chain length (e.g., isopropyl to methyl)Decreased Lipophilicity and Steric BulkIncreased water solubility; greater conformational flexibility.

Modifications to the Ether Linkage and their Consequences on Molecular Conformation and Reactivity

The diaryl ether linkage is a key structural feature, defining the spatial relationship between the two aromatic rings. Replacing the oxygen atom with other linking groups fundamentally alters the geometry, flexibility, and electronic communication between the moieties.

Diaryl Thioether (-S-): Sulfur is larger and less electronegative than oxygen. The C-S-C bond angle in diaryl sulfides is more acute (around 103-109°) compared to the C-O-C angle in diaryl ethers (around 118-124°). This brings the aromatic rings closer together. Furthermore, the rotational barrier around the C-S bonds is generally lower than that of C-O bonds, leading to greater conformational flexibility. datapdf.com

Secondary Diarylamine (-NH-): The C-N-C bond angle is typically larger than the C-O-C angle (around 125-130°), and the presence of the N-H bond introduces a site for hydrogen bonding, which can significantly influence intermolecular interactions and reactivity. The nitrogen lone pair is more available for conjugation than the oxygen lone pair, allowing for greater electronic communication between the rings.

Benzyl (B1604629) Phenyl Ether Linkage (-CH₂O-): Introducing a methylene (B1212753) (-CH₂) spacer creates a benzyl phenyl ether analogue. This linkage significantly increases the flexibility of the molecule, decoupling the two aromatic rings electronically and allowing them to adopt a much wider range of conformations. The ether bond in this linkage is also known to be relatively weak and can be a site of chemical reactivity. acs.org

These modifications directly impact the molecule's three-dimensional shape and how it can interact with its environment. The choice of linkage is a critical design element for controlling molecular conformation and reactivity.

Chemoinformatic Analysis of Structural Databases for Related Aryl Ether and Aniline Hybrids

A comprehensive chemoinformatic analysis of large chemical databases is a powerful tool to understand the structure-property relationships within a class of compounds. While specific data for "5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline" is not extensively available in public databases, an analysis of related aryl ether and aniline hybrids can provide valuable predictive insights.

By searching databases such as PubChem, Reaxys, and SciFinder for structurally similar compounds, it is possible to identify trends in reactivity and electronic properties based on substituent patterns. For instance, such analyses often involve the correlation of calculated molecular descriptors with experimentally determined properties.

Illustrative Data from Chemoinformatic Analysis of Substituted Anilines:

Computational studies on substituted anilines have established a clear relationship between the nature of the substituent and the electronic properties of the aniline ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have predictable effects on properties like the pKa of the anilinium ion and the one-electron oxidation potential.

Substituent (para-position)Hammett Constant (σp)Calculated pKaCalculated One-Electron Oxidation Potential (V)
-NH2-0.665.700.53
-OCH3-0.275.340.78
-CH3-0.175.080.83
-H0.004.630.92
-F0.064.590.95
-Cl0.233.981.03
-CN0.661.741.35
-NO20.781.001.49

This table presents representative data for para-substituted anilines to illustrate the general trends in how substituents affect electronic properties. The specific values for derivatives of this compound would be influenced by the combined effects of all substituents.

Key Findings from Database Analysis of Aryl Ether and Aniline Hybrids:

Influence of the Ether Linkage: The phenoxy group acts as a mild electron-donating group through resonance, which can influence the basicity of the aniline nitrogen. However, its impact is modulated by the substituents on the phenoxy ring itself.

Effect of Fluorine Substitution: The fluorine atom at the 5-position of the aniline ring is expected to be electron-withdrawing due to its high electronegativity. This would generally decrease the basicity of the aniline nitrogen and increase its oxidation potential.

Steric Hindrance: The ortho-positioning of the bulky phenoxy group, further substituted with isopropyl and methyl groups, can introduce significant steric hindrance around the aniline nitrogen. This steric crowding can affect the accessibility of the lone pair of electrons on the nitrogen, thereby influencing its reactivity in nucleophilic substitution reactions.

Structure-Reactivity Relationships:

The reactivity of the aniline moiety is directly tied to the availability of the lone pair of electrons on the nitrogen atom.

Basicity: The combined electronic effects of the fluoro and the substituted phenoxy groups will determine the pKa of the anilinium ion. The electron-withdrawing fluorine will decrease basicity, while the electron-donating alkyl groups on the phenoxy ring will have an opposing, albeit likely weaker, effect.

Nucleophilicity: The nucleophilicity of the aniline nitrogen will be similarly affected. Reduced electron density due to the fluorine atom will decrease nucleophilicity, making it less reactive towards electrophiles.

Oxidation Potential: Computational studies on substituted anilines have shown a strong correlation between the energy of the Highest Occupied Molecular Orbital (HOMO) and the one-electron oxidation potential. rsc.org The presence of the electron-withdrawing fluorine atom is expected to lower the HOMO energy, thus increasing the oxidation potential compared to unsubstituted 2-phenoxyaniline.

Structure-Electronic Property Relationships:

The electronic properties of these molecules are a composite of the individual contributions of each substituent.

Polarizability: The extended aromatic system and the presence of multiple substituents will contribute to the molecule's polarizability, affecting its intermolecular interactions.

Potential Applications of 5 Fluoro 2 5 Isopropyl 2 Methylphenoxy Aniline in Chemical Synthesis and Materials Science Research

Utilization as a Precursor or Building Block in Complex Organic Synthesis

The structure of 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline makes it a promising candidate as a precursor in the synthesis of more complex organic molecules. The aniline (B41778) functional group is a versatile handle for a wide array of chemical transformations, including diazotization, acylation, and carbon-nitrogen bond-forming reactions.

While no specific examples of the use of this compound in the synthesis of heterocyclic systems are documented, its aniline moiety is a common starting point for the construction of various nitrogen-containing heterocycles. mdpi.com It is conceivable that this compound could be employed in condensation reactions with dicarbonyl compounds to form quinolines or with other appropriate reagents to yield a variety of heterocyclic cores. The fluorine substituent could influence the regioselectivity of these cyclization reactions and the electronic properties of the resulting heterocyclic systems.

Table 1: Potential Heterocyclic Systems Derivable from this compound

Heterocyclic System Potential Synthetic Route Key Reagents
Quinolines Skraup synthesis or Doebner-von Miller reaction Glycerol, sulfuric acid, oxidizing agent
Benzoxazines Reaction with aldehydes and a phenol (B47542) Formaldehyde, another phenol
Acridines Bernthsen acridine synthesis Carboxylic acid, zinc chloride

This table presents theoretical synthetic pathways and has not been experimentally validated for this specific compound.

In the context of multi-step organic synthesis, this compound could serve as a valuable intermediate. nih.govscispace.com The amine group can be readily converted into other functionalities, such as a diazonium salt, which can then be substituted with a wide range of groups (e.g., halogens, cyano, hydroxyl) via Sandmeyer or similar reactions. This would allow for the introduction of diverse substituents onto the aromatic ring, facilitating the construction of complex, highly substituted aromatic frameworks. The bulky phenoxy group would likely exert significant steric influence on subsequent reaction steps, potentially leading to high regioselectivity.

Exploration as a Ligand in Organometallic Chemistry and Catalysis

The nitrogen atom of the aniline group and the oxygen atom of the ether linkage in this compound could potentially act as coordination sites for metal centers. This suggests its possible application as a ligand in organometallic chemistry. The formation of metal complexes with this ligand could be explored for their catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations. The electronic properties of the ligand, influenced by the fluorine atom and the substituted phenoxy group, could modulate the reactivity and selectivity of the metal catalyst.

Investigation in Supramolecular Chemistry and Self-Assembly Processes

The aromatic rings and the potential for hydrogen bonding through the N-H group of the aniline moiety suggest that this compound and its derivatives could participate in supramolecular self-assembly. The interplay of π-π stacking interactions between the aromatic rings and hydrogen bonding could lead to the formation of ordered structures such as liquid crystals or gels. The specific stereochemistry and steric bulk of the isopropyl and methyl groups on the phenoxy ring would play a crucial role in directing the self-assembly process and influencing the morphology of the resulting supramolecular structures.

Theoretical Consideration for Incorporation into Novel Polymeric Materials or Functional Surfaces

Theoretically, this compound could be incorporated into polymeric materials to impart specific properties. The aniline group could be utilized for polymerization, for instance, in the synthesis of polyanilines or as a monomer in condensation polymerizations to form polyamides or polyimides. The fluorine atom could enhance the thermal stability and chemical resistance of the resulting polymers. Furthermore, this compound could be used to modify surfaces by grafting it onto a substrate, thereby altering the surface properties such as hydrophobicity and chemical reactivity.

Table 2: Potential Polymer Types Incorporating this compound

Polymer Type Method of Incorporation Potential Properties
Polyaniline Electrochemical or chemical oxidation of the aniline Electrical conductivity, corrosion resistance
Polyamide Condensation with a dicarboxylic acid High thermal stability, mechanical strength

This table is based on theoretical considerations of the compound's functional groups and has not been experimentally verified.

Future Directions and Emerging Research Perspectives for 5 Fluoro 2 5 Isopropyl 2 Methylphenoxy Aniline and Analogues

Development of Green Chemistry Approaches for its Synthesis

The synthesis of complex molecules like "5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline" traditionally involves multi-step processes that can be resource-intensive and generate significant waste. The principles of green chemistry offer a framework for developing more sustainable and environmentally friendly synthetic routes. Future research will likely focus on several key areas to improve the ecological footprint of its production.

One promising avenue is the use of chemoenzymatic processes. For instance, the synthesis of aniline-derived amides has been made more sustainable through methods that generate an activated amide coupling partner in situ using enzymes. rsc.org A similar biocatalytic strategy could be envisioned for the formation of the aniline (B41778) moiety in the target molecule. The use of immobilized nitroreductase enzymes for the continuous chemoenzymatic synthesis of anilines offers a sustainable alternative to precious-metal-catalyzed reductions, reducing reliance on these finite resources and lowering energy requirements. nih.govacs.org Furthermore, biocatalytic approaches are being explored for the synthesis of amides, which could be relevant for derivatization of the aniline group. researchgate.net

For the diaryl ether linkage, a critical component of the molecule's structure, research is moving away from classical Ullmann coupling conditions, which often require harsh conditions and stoichiometric copper reagents. nih.govbeilstein-journals.org Modern approaches utilize nano-catalysts, such as copper oxide nanoparticles, which can facilitate the C-O cross-coupling reaction under milder conditions and can often be recycled. nih.govscispace.com The use of magnetic nanocatalysts, for example, allows for easy separation and reuse, further enhancing the sustainability of the process. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption in the formation of diaryl ethers. organic-chemistry.org

The development of photocatalytic methods also presents a green alternative for the synthesis of substituted anilines. These methods can operate under mild conditions and avoid the use of metal reagents. rsc.org Additionally, the use of greener solvents, such as water, and the development of catalyst-free reactions are active areas of research that could be applied to the synthesis of "this compound". acs.orgscispace.com

Green Synthesis ApproachPotential Application to this compound SynthesisKey Advantages
Chemoenzymatic Synthesis Formation of the aniline moiety via enzymatic reduction of a nitro precursor.Reduced reliance on precious metals, lower energy requirements, use of aqueous media. nih.govacs.org
Nano-catalysis Formation of the diaryl ether linkage using recyclable nano-catalysts (e.g., CuO, magnetic nanoparticles).Milder reaction conditions, catalyst recyclability, increased efficiency. nih.govscispace.com
Microwave-Assisted Synthesis Acceleration of the diaryl ether formation or other synthetic steps.Reduced reaction times, lower energy consumption. organic-chemistry.org
Photocatalysis Synthesis of the substituted aniline core under visible light.Mild reaction conditions, avoidance of metal reagents. rsc.org
Biocatalytic Derivatization Enzymatic grafting of aniline or phenol (B47542) derivatives to create novel analogues.High selectivity, environmentally benign conditions. mdpi.com

Integration of Artificial Intelligence and Machine Learning for Predicting Synthesis Pathways and Compound Characteristics

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical synthesis and materials discovery. For a molecule like "this compound," these computational tools offer powerful capabilities for predicting optimal synthesis routes and elucidating the properties of novel analogues.

Beyond synthesis planning, ML models can be trained to predict a wide range of molecular properties. By inputting the structure of "this compound" and its potential derivatives, these models could estimate characteristics such as solubility, reactivity, and electronic properties. This predictive capability allows for the in silico screening of large virtual libraries of compounds, enabling researchers to prioritize the synthesis of molecules with the most promising characteristics for a given application. This approach can significantly reduce the time and resources spent on synthesizing and testing compounds that are unlikely to meet the desired performance criteria.

Exploration of Novel Derivatization Strategies and Reaction Discovery

The functional groups present in "this compound" – the aniline, the diaryl ether, and the substituted aromatic rings – provide multiple handles for derivatization, opening up avenues for creating a diverse library of analogues with tailored properties. Future research will likely focus on exploring novel reactions to modify this core structure.

The aniline group is a particularly versatile site for derivatization. It can undergo a wide range of reactions, including acylation, alkylation, and diazotization, to introduce new functional groups. The development of novel catalytic systems for these transformations will be crucial for achieving high selectivity and yields. For instance, sustainable methods for the selective N-monomethylation of anilines using methanol (B129727) as a green methylating agent have been developed and could be applied to this system. acs.org

The aromatic rings of "this compound" are also amenable to functionalization through electrophilic aromatic substitution reactions. The existing substituents will direct the position of new functional groups, allowing for the synthesis of a wide array of regioisomers. The discovery of new catalytic methods for C-H activation could provide more direct and efficient routes to functionalize the aromatic rings without the need for pre-functionalized starting materials.

Furthermore, the diaryl ether linkage itself, while generally stable, could potentially be a site for modification. Research into novel ether cleavage and formation reactions could lead to the development of switchable materials or pro-drugs that release an active component upon cleavage of the ether bond. The exploration of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could also provide a rapid and efficient way to generate diverse analogues of "this compound".

Advanced Analytical Techniques for In Situ Reaction Monitoring and Mechanistic Studies

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes and discovering new reactivity. Advanced analytical techniques are playing an increasingly important role in providing real-time insights into chemical transformations. For the synthesis and derivatization of "this compound," the application of these techniques will be crucial for moving beyond trial-and-error optimization.

In situ spectroscopic methods, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products in real-time. This allows for the rapid determination of reaction kinetics and the identification of transient intermediates that may not be observable by traditional offline analysis. This information is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize reaction time.

Advanced Nuclear Magnetic Resonance (NMR) techniques are also powerful tools for mechanistic studies. semanticscholar.orgresearchgate.net For example, 15N NMR can provide detailed information about the electronic environment of the nitrogen atom in the aniline group, which can be used to probe the effects of different substituents on its reactivity. nih.gov Two-dimensional NMR techniques, such as HMQC, HSQC, and HMBC, can be used to elucidate the structure of complex derivatives and to study intermolecular interactions. ipb.pt The use of these advanced NMR methods will be instrumental in characterizing novel analogues of "this compound" and understanding their conformational preferences.

Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS), are essential for identifying and quantifying the components of complex reaction mixtures. High-resolution mass spectrometry can provide exact mass measurements, which aids in the confident identification of unknown byproducts and intermediates. These techniques are also crucial for studying the stability of the compound and its derivatives under various conditions.

Analytical TechniqueApplication in Research on this compoundInsights Gained
In situ FTIR/Raman Real-time monitoring of synthesis and derivatization reactions.Reaction kinetics, identification of transient intermediates, process optimization.
Advanced NMR (15N, 2D) Structural elucidation of novel analogues and mechanistic studies. semanticscholar.orgresearchgate.netDetailed electronic structure, conformational analysis, intermolecular interactions. nih.govipb.pt
High-Resolution MS Identification of reaction products, byproducts, and impurities.Precise molecular formula determination, impurity profiling, stability studies.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique combination of a fluorinated aniline and a substituted diaryl ether in "this compound" suggests that this molecule and its derivatives could have interesting properties for applications in materials science. Future research will likely involve collaborations between organic chemists and materials scientists to explore these possibilities.

One area of particular interest is organic electronics. The electron-rich aniline and diaryl ether moieties, combined with the electron-withdrawing fluorine atom, could impart useful electronic properties. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaic (OPV) cells. bohrium.comresearchgate.net The synthesis of donor-acceptor type molecules, where the phenoxyaniline (B8288346) core acts as the donor and is coupled with an acceptor unit, is a common strategy for developing materials with tailored optoelectronic properties. bohrium.comresearchgate.net

The ability to tune the electronic properties of "this compound" through derivatization makes it an attractive platform for developing new functional materials. For example, the introduction of polymerizable groups could allow for the incorporation of this molecule into conductive polymers. The self-assembly properties of these molecules could also be explored for the creation of ordered thin films with anisotropic properties.

Furthermore, the presence of the fluorine atom could enhance the thermal and chemical stability of materials derived from this compound, which is a desirable characteristic for many applications. The interplay between molecular structure, solid-state packing, and material properties will be a key area of investigation in this interdisciplinary research.

Q & A

Q. What synthetic strategies are effective for preparing 5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura or Buchwald-Hartwig amination. For example:

  • Suzuki Coupling : React 2-bromo-5-fluoroaniline with a substituted phenoxyboronic acid derivative (e.g., 5-isopropyl-2-methylphenoxyboronic acid) using PdCl₂(PPh₃)₂ as a catalyst, K₂CO₃ as a base, and a DMF/water solvent system under reflux (3–6 h). Purify via flash column chromatography (SiO₂, hexane/ethyl acetate gradient) .
  • Key Parameters : Catalyst loading (0.05–0.1 eq), solvent polarity, and temperature control minimize side reactions like dehalogenation or homo-coupling.

Table 1: Example Reaction Conditions

ComponentSpecificationReference
CatalystPdCl₂(PPh₃)₂ (0.05 eq)
BaseK₂CO₃ (3–4 eq)
SolventDMF/H₂O (4:1 v/v)
Yield (Analogous Rxns)75–87%

Q. How should researchers purify and characterize this compound to ensure analytical confidence?

Methodological Answer:

  • Purification : Use flash column chromatography (SiO₂, hexane/ethyl acetate 95:5 to 80:20 gradient) to separate the product from unreacted starting materials or regioisomers .
  • Characterization :
  • NMR Spectroscopy : ¹H NMR (δ 6.5–7.5 ppm for aromatic protons), ¹⁹F NMR (δ -110 to -120 ppm for fluorine), and ¹³C NMR for backbone confirmation.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
  • HPLC : Purity assessment (>97% by GC or HPLC) .

Q. What stability considerations are critical for long-term storage?

Methodological Answer:

  • Store under inert atmosphere (N₂/Ar) at -20°C to prevent oxidation or hydrolysis of the aniline group .
  • Protect from light using amber vials to avoid photodegradation. Conduct stability assays (e.g., accelerated aging at 40°C/75% RH) to monitor decomposition pathways.

Q. What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

  • Fungicide Development : Acts as a precursor for phenylamide fungicides (e.g., analogs of metalaxyl) targeting nucleic acid synthesis inhibition in pathogens .
  • Drug Intermediates : The fluorine atom enhances metabolic stability and bioavailability in drug candidates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by regioisomeric impurities?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate between ortho/meta substituents on the aniline ring.
  • LC-MS/MS : Identify by-products (e.g., dehalogenated or dimerized species) .
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.

Q. What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model binding to fungal cytochrome P450 enzymes (targets for fungicides) .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., fluorine’s Hammett σₚ value) with antifungal activity .

Q. How can palladium catalyst systems be optimized to improve coupling efficiency?

Methodological Answer:

  • Ligand Screening : Test bulky ligands (XPhos, SPhos) to suppress β-hydride elimination.
  • Solvent Optimization : Replace DMF with toluene/ethanol to reduce side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield .

Q. What strategies mitigate low yields in phenoxy-aniline coupling reactions?

Methodological Answer:

  • Pre-activation of Boronic Acids : Convert to trifluoroborate salts for enhanced stability and reactivity.
  • Additives : Use tetrabutylammonium bromide (TBAB) to improve phase transfer in biphasic systems.
  • By-Product Analysis : Monitor reaction progress via TLC/GC-MS to adjust stoichiometry or temperature .

Data Contradiction Analysis

Example Scenario : Conflicting NMR data between synthetic batches.

  • Root Cause : Residual solvent (e.g., DMF) or incomplete purification.
  • Resolution :
    • Re-purify using preparative HPLC (C18 column, acetonitrile/water mobile phase).
    • Compare ¹H NMR with literature values for analogous compounds (e.g., 5-methyl-2-phenoxyaniline ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(5-isopropyl-2-methylphenoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.